2-Fluoro-3-phenylpropan-1-amine is a chemical compound with the molecular formula CHFN and a molecular weight of 189.66 g/mol. It is classified as an amine, specifically an aliphatic amine due to its structure containing a primary amine group. This compound is also known in its hydrochloride form, which is commonly used in various scientific applications. Its CAS number is 2097978-48-6, and it has been identified as a potential candidate for applications in medicinal chemistry and as a chiral building block in organic synthesis .
The synthesis of 2-fluoro-3-phenylpropan-1-amine can be achieved through several methods, including:
These synthesis methods are crucial for producing high-purity samples for research and application purposes.
The molecular structure of 2-fluoro-3-phenylpropan-1-amine can be described using several structural representations:
InChI=1S/C9H12FN.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H
C1=CC=C(C=C1)CC(CN)F.Cl
This compound features a phenyl ring attached to a propanamine chain with a fluorine substituent at the second carbon position. The presence of the fluorine atom enhances its lipophilicity and may influence its biological activity .
2-Fluoro-3-phenylpropan-1-amine can participate in various chemical reactions:
These reactions make it a versatile intermediate in organic synthesis.
The mechanism of action of 2-fluoro-3-phenylpropan-1-amine is primarily related to its interaction with biological targets, particularly in the context of neurotransmitter modulation. As an amine derivative, it may act as a monoamine oxidase inhibitor or interact with other neurotransmitter systems, influencing mood and cognitive functions.
The specific pathways involve:
The physical properties of 2-fluoro-3-phenylpropan-1-amine include:
The chemical properties include:
These properties are essential for determining its handling and application in laboratory settings .
2-Fluoro-3-phenylpropan-1-amine has several scientific uses:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5